5-Bromo-4-methyl-2,3-dihydro-1H-indene

Description

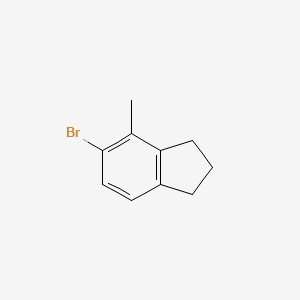

5-Bromo-4-methyl-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (2,3-dihydro-1H-indene core) substituted with a bromine atom at position 5 and a methyl group at position 2. This structure combines lipophilic and moderately polar characteristics due to the bromine atom’s electron-withdrawing effect and the methyl group’s electron-donating nature.

Properties

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNXEDWPOSQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2,3-dihydro-1H-indene typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-methyl-2,3-dihydro-1H-indene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

Substitution: Formation of 4-methyl-2,3-dihydro-1H-indene derivatives with different functional groups.

Oxidation: Formation of 4-methyl-2,3-dihydro-1H-indene-1-one or 4-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 4-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

5-Bromo-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the indene ring structure contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-4-methyl-2,3-dihydro-1H-indene with structurally or functionally related dihydroindene derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogs with Anti-inflammatory Activity

- Diaporindenes A–D (39–42): These isomers, isolated from Diaporthe sp. SYSU-HQ3, share the 2,3-dihydro-1H-indene core but include a 1,4-benzodioxan moiety. They exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW 264.7 cells (IC50 = 4.2–9.0 μM). The benzodioxan group enhances polarity and likely improves target binding compared to simpler dihydroindenes like this compound, which lacks this moiety .

Antiproliferative Dihydroindene Derivatives

- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives (12a–12r): These derivatives, evaluated as tubulin polymerization inhibitors, show that electron-donating groups (e.g., methoxy, hydroxy) on the B-ring enhance antiproliferative activity. For example, compound 12d (4-hydroxy-3-methoxyphenyl substituent) achieved 78.82% growth inhibition at 0.1 mM. In contrast, electron-withdrawing groups (e.g., nitro) reduce activity . Comparison: The methyl group at position 4 in this compound is electron-donating, which may favor activity similar to 12d.

Brominated Dihydroindenes in Drug Development

- 5-Bromo-3-phenyl-1H-indene-2-carbaldehyde: Synthesized via Grignard addition to 6-bromo-1-indanone, this compound features a phenyl group at position 3 and a formyl group at position 2.

- 5-Amino-4-bromo-2,3-dihydro-1H-indene: This derivative (CAS 676265-54-6) replaces the methyl group with an amino group, significantly altering electronic properties. The amino group introduces basicity and hydrogen-bonding capacity, which could enhance solubility but reduce blood-brain barrier penetration compared to the methyl-substituted target compound .

Positional Isomers and Substituent Effects

- 5-Bromo-2-methyl-2,3-dihydro-1H-indene: A positional isomer with methyl at position 2 instead of 4. No direct activity data are available, but steric effects near the bromine may influence binding interactions .

2-Bromo-2,3-dihydro-1H-indene : Bromine at position 2 creates a distinct electronic profile, with increased electron density at the adjacent carbon. This compound was synthesized via deaminative bromination (76% yield) but lacks reported bioactivity .

Biological Activity

5-Bromo-4-methyl-2,3-dihydro-1H-indene (CAS No. 2402830-40-2) is a halogenated indene derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 5th position and a methyl group at the 4th position of the indene ring, which influences its chemical reactivity and biological properties. The current article focuses on summarizing the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H11Br, with a molecular weight of approximately 211.1 g/mol. Its structure is characterized by the following features:

- Bromine Atom : Enhances reactivity and may contribute to biological activity.

- Methyl Group : Influences steric and electronic properties.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth. The bromine substituent may enhance its interaction with microbial cell membranes or enzymes, leading to increased antimicrobial potency.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis | |

| MCF7 (breast cancer) | 20 | Cell cycle arrest | |

| A549 (lung cancer) | 25 | Inhibition of migration |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Study on Anticancer Properties : A study conducted on the efficacy of this compound against various cancer cell lines demonstrated promising results, indicating its potential as a lead compound in anticancer drug development .

- Synthesis and Biological Evaluation : Researchers synthesized derivatives of this compound to evaluate their biological activities further. Some derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications could lead to improved therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.